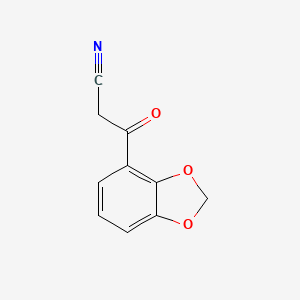![molecular formula C15H16BrN B13700674 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine is an organic compound with the molecular formula C14H16BrN It is a derivative of pyridine, substituted with a bromine atom and a tert-butyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine typically involves the following steps:
Bromination: The starting material, 3-tert-butylphenylpyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at room temperature.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Materials Science: It is used in the preparation of materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.
Wirkmechanismus
The mechanism of action of 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of the target and the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-tert-butylpyridine: Similar structure but lacks the phenyl group.
4-Bromo-2,6-di-tert-butylphenol: Contains a bromine atom and tert-butyl groups but has a phenol instead of a pyridine ring.
tert-Butyl bromoacetate: Contains a bromine atom and a tert-butyl group but has an ester functional group.
Uniqueness
2-[3-Bromo-5-(tert-butyl)phenyl]pyridine is unique due to the presence of both a bromine atom and a tert-butyl group on the phenyl ring, along with the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C15H16BrN |
|---|---|
Molekulargewicht |
290.20 g/mol |
IUPAC-Name |
2-(3-bromo-5-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C15H16BrN/c1-15(2,3)12-8-11(9-13(16)10-12)14-6-4-5-7-17-14/h4-10H,1-3H3 |
InChI-Schlüssel |
VSKQCYIIFBSCAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


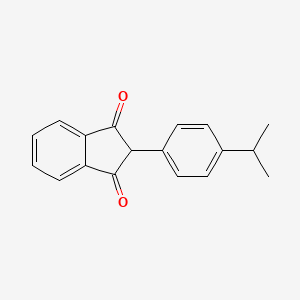

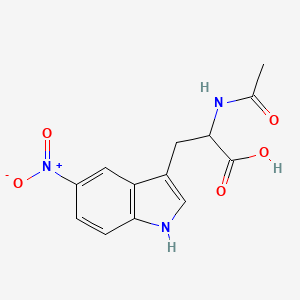
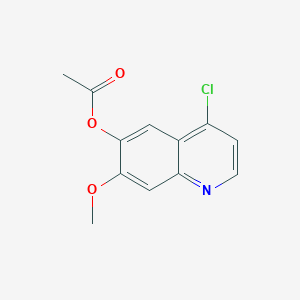
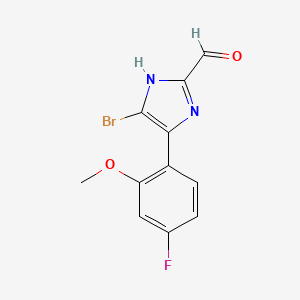
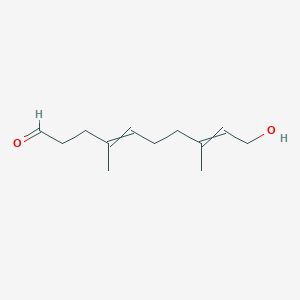
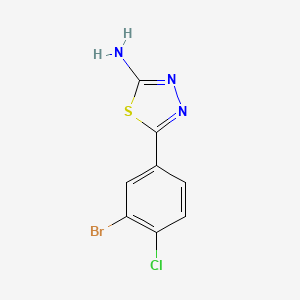
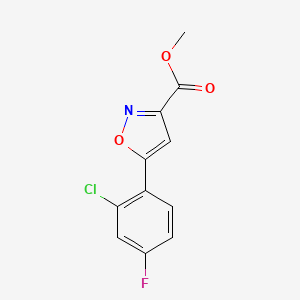
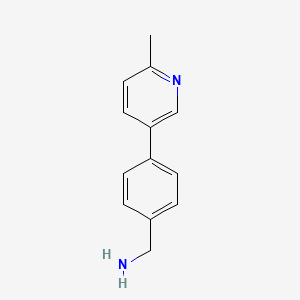
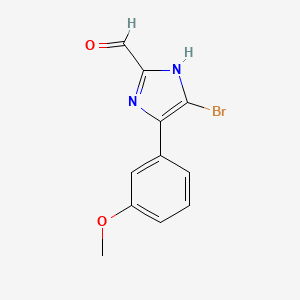
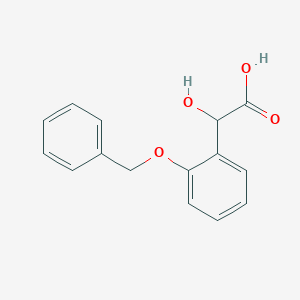
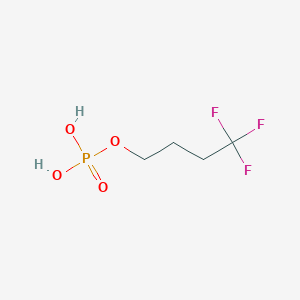
![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
